molecular formula C5HCl3N2O B1311995 2,6-dichloropyrimidine-4-carbonyl Chloride CAS No. 26830-94-4

2,6-dichloropyrimidine-4-carbonyl Chloride

Cat. No.: B1311995
CAS No.: 26830-94-4
M. Wt: 211.43 g/mol
InChI Key: NUYJCMGJLNVOML-UHFFFAOYSA-N
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Description

2,6-Dichloropyrimidine-4-carbonyl chloride is an organic compound with the molecular formula C5HCl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring and a carbonyl chloride group at the 4 position. It is used in various chemical synthesis processes and has applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloropyrimidine-4-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of pyrimidine derivatives. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild to moderate conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in organic solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Hydrolysis: 2,6-Dichloropyrimidine-4-carboxylic acid.

    Coupling Reactions: Biaryl compounds with diverse substituents.

Scientific Research Applications

2,6-Dichloropyrimidine-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It is employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloropyrimidine-4-carbonyl chloride depends on its specific application. In general, it acts as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: Similar structure but with chlorine atoms at the 2 and 4 positions.

    2,6-Dichloropyrimidine: Lacks the carbonyl chloride group at the 4 position.

    4-Chloropyrimidine: Contains only one chlorine atom at the 4 position.

Uniqueness

2,6-Dichloropyrimidine-4-carbonyl chloride is unique due to the presence of both the carbonyl chloride group and the two chlorine atoms on the pyrimidine ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and enhances its reactivity compared to similar compounds.

Properties

IUPAC Name

2,6-dichloropyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYJCMGJLNVOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452600
Record name 2,6-dichloropyrimidine-4-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26830-94-4
Record name 2,6-dichloropyrimidine-4-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 2,6-dichloropyrimidine-4-carbonyl chloride in the context of the research paper?

A1: The research paper highlights the use of this compound as a key starting material in the synthesis of 4-acyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidines (6-acyl uracils) and 4-acyl-6-aryl-2-oxo-2,3-dihydropyrimidines []. Specifically, the compound undergoes a Friedel-Crafts reaction, acting as an electrophile, allowing for the introduction of an acyl group at the 4-position of the pyrimidine ring. This reaction is crucial for constructing the desired pyrimidine derivatives.

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